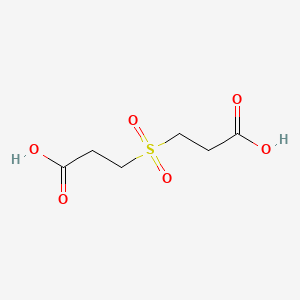

Propionic acid, 3,3'-sulfonyldi-

Overview

Description

Synthesis Analysis

The synthesis of propionic acid and its derivatives is a topic of interest in the field of biotechnology. The production processes mainly focus on biological production . Propionic acid is produced via biological pathways using Propionibacterium and some anaerobic bacteria .Molecular Structure Analysis

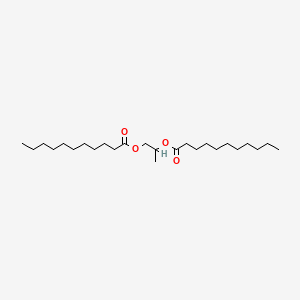

The molecular structure of Propionic acid, 3,3’-sulfonyldi-, didodecyl ester is represented by the formula C30H58O6S . The molecular weight of this compound is 546.843 .Physical And Chemical Properties Analysis

Propionic acid is a colorless, corrosive, and naturally occurring organic acid with a pungent, disagreeable, and rancid odor and sour and mildly cheese-like taste . It has unlimited miscibility with water .Scientific Research Applications

Enzymatic and Chemical Synthesis of 3-Sulfinopropionic Acid

The synthesis of 3-sulfinopropionic acid, an analog of succinic acid, highlights the application of propionic acid derivatives in enzymatic and chemical synthesis processes. Isolated from Pseudomonas fluorescens, this compound was prepared via transamination and dehydrogenation of homohypotaurine, demonstrating the biochemical pathways utilized in creating complex molecules from simpler precursors. Additionally, the chemical synthesis of this compound from acrylic acid and formaldehyde sulfoxylate showcases the versatility of propionic acid derivatives in chemical reactions, contributing to the development of synthetic methodologies in organic chemistry (Bernadette Jollès-Bergeret, 1974).

Catalysis and Material Science

Sulfuric Acid ([3-(3-Silicapropyl)sulfanyl]propyl)ester in Catalysis

The use of sulfuric acid derivatives, such as [3-(3-silicapropyl)sulfanyl]propyl)ester, in catalysis showcases another scientific application. Employed as a recyclable catalyst for condensation reactions, this compound facilitates the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols), illustrating the role of propionic acid derivatives in enhancing reaction efficiencies and yields in organic synthesis (S. Tayebi et al., 2011).

SO3H-Functionalized Materials for Acid Catalysis

The development of SO3H-containing functional carbon materials underscores the significance of propionic acid derivatives in the creation of new materials with specific functionalities. These materials, characterized by their unique carbon structure and Brønsted acidity, serve as metal-free solid protonic acids. Their applications in catalysis, particularly in biomass and large molecule catalysis, demonstrate the utility of propionic acid derivatives in designing catalysts with exceptional activity and selectivity, offering potential alternatives to traditional solid acid catalysts (L. J. Konwar, P. Mäki-Arvela, J. Mikkola, 2019).

Biochemical Production and Recovery

Microbial Production of Propionic Acid

In the realm of biochemical engineering, the microbial production of propionic acid (propionate) highlights the biotechnological applications of propionic acid derivatives. Utilized in various industries, propionate's microbial fermentation pathways offer insights into the metabolic engineering required to optimize yields, productivity, and titre, paving the way for its commercial production in the future (R. A. Gonzalez-Garcia et al., 2017).

Recovery of Propionic Acid via Reactive Extraction

The recovery of propionic acid from aqueous solutions through reactive extraction techniques demonstrates the importance of propionic acid derivatives in separation processes. Employing quaternary amine (Aliquat 336) in various diluents, this method emphasizes the efficiency of extracting propionic acid from fermentation broths, highlighting the role of propionic acid derivatives in downstream processing and product separation in the chemical industry (A. Keshav, S. Chand, K. Wasewar, 2009).

Safety and Hazards

Propionic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, corrosive to metals, causes skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

The future directions in the field of propionic acid and its derivatives involve improving the economic feasibility and sustainability of bio-propionic acid. This requires robust microbial producers and inexpensive renewable feedstocks . There is a growing interest in the bioproduction of propionic acid by Propionibacterium .

properties

IUPAC Name |

3-(2-carboxyethylsulfonyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O6S/c7-5(8)1-3-13(11,12)4-2-6(9)10/h1-4H2,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBFBNGJZFXSFFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60212102 | |

| Record name | Propionic acid, 3,3'-sulfonyldi- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60212102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6291-88-9 | |

| Record name | 3,3′-Sulfonylbis[propanoic acid] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6291-88-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propionic acid, 3,3'-sulfonyldi- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006291889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC8167 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8167 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propionic acid, 3,3'-sulfonyldi- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60212102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3'-sulphonyldipropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.952 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

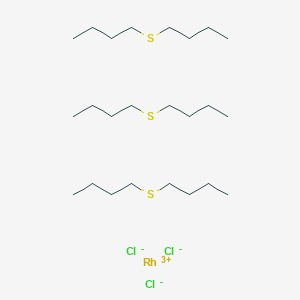

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carbaldehyde](/img/structure/B1620384.png)

![2,5-Cyclohexadien-1-one, 4-[[4-(phenylamino)phenyl]imino]-](/img/structure/B1620398.png)